molecular formula C9H6FN B1210502 3-Fluoroquinoline CAS No. 396-31-6

3-Fluoroquinoline

Cat. No. B1210502
CAS RN: 396-31-6
M. Wt: 147.15 g/mol
InChI Key: UFIGOYSEDNHKGT-UHFFFAOYSA-N
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Description

3-Fluoroquinoline is a synthetic compound that belongs to the class of fluoroquinolones . Fluoroquinolones are broad-spectrum antibiotics with good oral bioavailability .


Synthesis Analysis

The synthesis of fluoroquinolones involves several structural modifications to the quinolone nucleus for improvement of potency and spectrum of activity . The C-7 substituent was reported to have a major impact on the activity . Substitution at C-7 or its N-4-piperazinyl moiety was found to affect potency, bioavailability, and physicochemical properties .


Molecular Structure Analysis

The molecular formula of 3-Fluoroquinoline is C9H6FN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Fluoroquinolones exert antimicrobial effects by inhibiting bacterial topoisomerases II and IV . Antibiotic resistance arises from mutations in these target enzymes .


Physical And Chemical Properties Analysis

3-Fluoroquinoline has a molecular weight of 147.15 g/mol . It is a liquid at room temperature .

Mechanism of Action

Target of Action

3-Fluoroquinoline, like other fluoroquinolones, primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . Both of these enzymes are essential for bacterial DNA replication . DNA gyrase is a tetramer composed of 2 GyrA and 2 GyrB subunits .

Mode of Action

3-Fluoroquinoline interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the DNA replication fork .

Biochemical Pathways

The primary biochemical pathway affected by 3-Fluoroquinoline is DNA synthesis. By targeting DNA gyrase and topoisomerase IV, 3-Fluoroquinoline inhibits DNA replication . This inhibition occurs as the drug stabilizes the DNA strand breaks created by these enzymes, blocking the progress of the DNA replication fork .

Pharmacokinetics

These properties contribute to the broad-spectrum antimicrobial activity of fluoroquinolones .

Result of Action

The primary result of 3-Fluoroquinoline’s action is the inhibition of bacterial DNA replication, leading to cell death . This is achieved through the drug’s interaction with DNA gyrase and topoisomerase IV, and the subsequent blocking of the DNA replication fork .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoroquinoline. For instance, exposure to ultraviolet radiation can induce the formation of photoactivated molecules like singlet oxygen, superoxide anion radicals, and hydrogen peroxide, which can alter biological systems and generate harmful effects like phototoxicity .

Safety and Hazards

Fluoroquinolones, including 3-Fluoroquinoline, can cause serious side effects involving the nervous system, tendons, muscles, and joints . Safe prescribing of fluoroquinolones requires recognition of patients with risk factors for toxicity .

Future Directions

Fluoroquinolones represent an interesting synthetic class of antimicrobial agents with broad spectrum and potent activity . There is ongoing research into their therapeutic prospects, with an updated account on their atypical applications such as antitubercular and anticancer activities .

properties

IUPAC Name

3-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIGOYSEDNHKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192711
Record name 3-Fluoroquinoline
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Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoroquinoline

CAS RN

396-31-6
Record name 3-Fluoroquinoline
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Record name 3-Fluoroquinoline
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Record name 396-31-6
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Record name 3-Fluoroquinoline
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Record name 3-FLUOROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

23.5 g of 3-aminoquinoline and 12.1 g of sodium nitrite in 20 cm3 of distilled water were added cautiously to 100 cm3 of tetrafluoroboric acid cooled to about 0° C., with vigorous stirring, and the reaction mixture was thus stirred for 30 minutes. The suspension was filtered, spin-filtered, washed with 3 times 30 cm3 of ice-cold tetrafluoroboric acid, 50 cm3 of ice-cold ethanol and 4 times 30 cm3 of diethyl ether. The solid was dried in a desiccator (2 kPa) in the region of 20° C. and then taken up in 200 cm3 of toluene and heated at a temperature in the region of 90° C. for 1 hour with stirring. After cooling to about 20° C., the phases of the reaction mass were separated by settling and the insoluble oil was washed with 3 times 100 cm3 of toluene and taken up in 110 cm3 of water, which was basified by slow addition of sodium hydrogen carbonate so that the pH was at about 8. The aqueous phase was extracted with 5 times 100 cm3 of diethyl ether and the organic phases were combined, washed with twice 50 cm3 of water, dried over magnesium sulfate and taken up with vegetable charcoal (3S), filtered and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 45° C. The oil was taken up in 50 cm3 of a 40-60° C. petroleum ether/ethyl acetate mixture (90/10 by volume) and the insoluble material was filtered off, rinsed with twice 25 cm3 of a 40-60° C. petroleum ether/ethyl acetate mixture (90/10 by volume) and dried in a desiccator under reduced pressure (2 kPa) at a temperature in the region of 20° C. The filtrate was concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue obtained was purified by chromatography under atmospheric pressure, on a column of silica gel (particle size 20-45μ; diameter 5 cm; height 45 cm), eluting with a 40-60° C. petroleum ether/ethyl acetate mixture (90/10 by volume) and collecting 100-cm3 fractions. Fractions 20 to 31 were combined and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. 13 g of 3-fluoroquinoline were obtained in the form of a colorless liquid.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quinolin-3-amine (4 g, 27.7 mmol) was added to HBF4 (26 mL, 48% aqueous solution) portionwise at room temperature, and the mixture was stirred at room temperature until it became homogeneous. The mixture was then cooled to 0° C., and a solution of NaNO2 (2.4 g, 34.8 mmol) in H2O (8 mL) was added dropwise, when the reaction mixture became heterogeneous. The mixture was stirred at 0° C. for 1 hour, then the mixture was filtered, and the filtered cake was washed with cold EtOH, then Et2O. The resulting solid was dried under vacuum, then suspended in toluene in a round bottom flask and was refluxed for 1.5 hours. The resulting mixture was cooled to room temperature, and then poured into cold water. The organic layer was dried over Na2SO4, and then concentrated in vacuo to obtain the desired product (1.6 g). LC-MS: m/z 148.1 (M+H)+
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tert-butylnitrite (4.6 ml, 38.7 mmol) was added dropwise over 15 min to a solution of quinolin-3-amine (4.61 g, 32.0 mmol) and borontrifluoride-etherate (6 ml, 47.3 mmol) in dichlorobenzene (100 ml). The solution was heated to 100° C. After stirring for 1 h, the solution was cooled to ambient temperature and the dichlorobenzene was decanted leaving 3-fluoroquinoline as a black residue. Method [8] retention time 3.28 min by HPLC (M+ 148).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
4.61 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Fluoroquinoline
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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